

Spectroscopic Characterization of Barium cis-Epoxy-Succinate: A Technical Guide

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Compound of Interest

Compound Name: *Barium cis-epoxy-Succinate*

Cat. No.: *B562015*

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Preamble: A Note on Data for a Niche Compound

As a Senior Application Scientist, it is imperative to begin this guide with a note on the availability of data. **Barium cis-epoxy-succinate** (CAS No: 36170-34-0) is a specialty chemical, and a comprehensive, publicly available dataset of its NMR, IR, and MS spectra is not found in standard chemical literature or databases.[1][2][3][4][5] This is a common scenario in materials science and drug development, where novel compounds are often synthesized for specific applications without extensive academic publication of their full characterization.

This guide, therefore, adopts a predictive and methodological framework. The spectroscopic data presented herein are a synthesized, yet scientifically rigorous, prediction based on established principles and data from analogous structures. Our approach is grounded in:

- The known spectroscopic behavior of the cis-epoxy-succinate anion, derived from data on cis-epoxy-succinic acid.[6][7][8][9]
- The documented influence of the barium cation (Ba^{2+}) on carboxylate groups, particularly in IR and Mass Spectrometry.[10][11][12][13][14]
- Standard, field-proven protocols for the spectroscopic analysis of metal-organic salts.

This document is designed not only to provide a likely analytical profile for **barium cis-epoxy-succinate** but also to serve as a blueprint for researchers on how to approach the characterization of novel metal-organic compounds when direct reference data is unavailable.

Molecular Structure and Spectroscopic Overview

Barium cis-epoxy-succinate is an organic salt with the molecular formula $C_4H_2BaO_5$ and a molecular weight of approximately 267.38 g/mol. [1][4] The core of its reactivity and spectral signature lies in the strained three-membered epoxide ring and the ionic character of the barium-carboxylate interaction.

- Nuclear Magnetic Resonance (NMR) Spectroscopy will primarily probe the 1H and ^{13}C nuclei of the organic anion. The diamagnetic nature of the Ba^{2+} ion means it will have a negligible direct effect on the chemical shifts of the anion, which will be dictated by the local electronic environment of the epoxide and carboxylate groups.
- Infrared (IR) Spectroscopy is particularly sensitive to the coordination of the carboxylate groups. The presence of the barium cation will significantly shift the asymmetric and symmetric stretching frequencies of the COO^- groups compared to the protonated carboxylic acid (C=O and C-O stretches). It will also confirm the presence of the epoxide ring C-O-C stretches.
- Mass Spectrometry (MS), especially with electrospray ionization (ESI), is expected to reveal the distinct isotopic pattern of barium. The technique can be used to confirm the mass of the intact salt or its adducts and provide structural information through fragmentation. [11][12][13]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **barium cis-epoxy-succinate**.

Predicted 1H and ^{13}C NMR Data

Solvent: D_2O . Reference: DSS (internal standard)

Table 1: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J)

Nucleus	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Predicted Coupling Constant (J) [Hz]	Assignment	Rationale
^1H	~3.5 - 3.8	Doublet	~4-5 Hz	H-C(2), H-C(3)	Protons on the epoxide ring. The cis configuration leads to a characteristic coupling constant. The chemical shift is downfield due to the electronegative oxygen atoms.
^{13}C	~50 - 55	-	-	C(2), C(3)	Epoxide carbons, shielded relative to carbonyls but deshielded relative to alkanes.
^{13}C	~175 - 180	-	-	C(1), C(4) (Carboxylate)	Carboxylate carbons, highly deshielded due to the electronegative oxygen environment.

Note: The actual chemical shifts can be influenced by sample concentration and pH.

Predicted Infrared (IR) Absorption Data

Sample Preparation: KBr Pellet

Table 2: Predicted Key IR Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Rationale and Expert Insights
~1640 - 1550	Strong	Carboxylate (COO ⁻) Asymmetric Stretch	<p>This is a hallmark of ionic carboxylates. The position is significantly lower than the C=O stretch of a protonated carboxylic acid (~1700-1730 cm⁻¹). The presence of the divalent Ba²⁺ ion, which bridges the carboxylate groups, typically results in a larger separation ($\Delta\nu$) between the asymmetric and symmetric stretches compared to monovalent cations. [10][14]</p>
~1470 - 1380	Strong	Carboxylate (COO ⁻) Symmetric Stretch	<p>The corresponding symmetric stretch. The energy difference ($\Delta\nu$) between this and the asymmetric stretch provides insight into the coordination mode of the carboxylate group (e.g., bidentate bridging).[14]</p>
~1280 - 1230	Medium-Strong	Epoxide Ring "Breathing"	<p>This is a characteristic vibration for the epoxy</p>

		(Symmetric Stretch)	ring structure.[15]
~950 - 810	Strong	Epoxide Ring Asymmetric C-O-C Stretch	A key diagnostic peak for epoxides, often very intense.[15][16]
~880 - 750	Strong	Epoxide Ring Symmetric C-O-C Stretch	The third characteristic peak for the epoxide ring.[15]

Predicted Mass Spectrometry (MS) Data

Technique: Positive Ion Electrospray Ionization (ESI-MS)

Table 3: Predicted m/z Peaks in ESI-MS

Predicted m/z	Species	Rationale and Expert Insights
~153	$[C_4H_3O_5 + Ba]^{2+}$	The doubly charged adduct of the deprotonated anion with a single barium ion.
~267	$[C_4H_2O_5Ba]^+$	Represents the intact barium salt as a singly charged ion. This may be less abundant.
~283	$[C_4H_2O_5Ba + H]^+$	Protonated adduct of the intact salt.
~305	$[C_4H_2O_5Ba + Na]^+$	Sodiated adduct, common if trace sodium is present in the solvent or glassware.

Isotopic Signature: A crucial, self-validating feature in the mass spectrum will be the characteristic isotopic pattern of Barium. The major isotopes are ^{138}Ba (~71.7%), ^{137}Ba (~11.2%), ^{136}Ba (~7.8%), ^{135}Ba (~6.6%), and ^{134}Ba (~2.4%). Any peak containing barium will appear as a cluster of signals matching this distribution, providing unambiguous confirmation of its presence.[17]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above. These protocols are designed to be self-validating and include critical quality control steps.

Protocol: NMR Spectroscopy (^1H and ^{13}C)

Caption: Workflow for NMR Sample Preparation, Acquisition, and Processing.

Protocol: FT-IR Spectroscopy

Caption: Workflow for FT-IR Sample Preparation and Data Acquisition.

Protocol: ESI-MS

Caption: Workflow for ESI-MS Sample Preparation and Analysis.

Conclusion and Best Practices

The characterization of a novel or niche compound like **barium cis-epoxy-succinate** is a deductive process. The predictive data and protocols provided in this guide offer a robust starting point for any researcher in the field. The key to success lies in the synergy of these techniques: NMR confirms the organic backbone, IR validates the functional groups and ionic coordination, and MS provides definitive mass and elemental confirmation through its isotopic signature. By following these self-validating workflows, researchers can confidently establish the structure and purity of this and other novel metal-organic materials.

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